Enhanced Computed Lipophilicity (XLogP3) Over the 4-Fluorophenoxy Analog
The target compound, containing a 4-isopropylphenoxy moiety, demonstrates a higher computed lipophilicity (XLogP3 = 3.9) compared to its closest analog, N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide (XLogP3 = 2.8) [1][2]. This difference of +1.1 log units indicates a substantial increase in predicted membrane permeability, which is a critical parameter for intracellular target engagement.
| Evidence Dimension | Predicted lipophilicity and membrane partitioning |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide (CAS 1172760-96-1), XLogP3 = 2.8 |
| Quantified Difference | +1.1 log units (higher lipophilicity for the target compound) |
| Conditions | Values are computed by XLogP3 algorithm (PubChem) based on molecular structure. |
Why This Matters
Procurement decisions for cell-based screening libraries should favor this compound over the fluorinated analog when the research goal requires a more lipophilic probe with a higher probability of passive membrane permeation.
- [1] PubChem. (2026). Compound Summary for CID 43972609. Property: XLogP3-AA. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 43972611. Property: XLogP3-AA for the 4-fluorophenoxy analog. National Library of Medicine. View Source
